Potassium (4-isobutylphenyl)trifluoroborate
Overview
Description
Potassium (4-isobutylphenyl)trifluoroborate is a specialty product for proteomics research applications . It has a molecular formula of C10H13BF3K and a molecular weight of 240.12 .
Molecular Structure Analysis
The molecular structure of Potassium (4-isobutylphenyl)trifluoroborate consists of a boron atom bonded to three fluorine atoms and a 4-isobutylphenyl group, with a potassium ion balancing the charge .Chemical Reactions Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
Potassium (4-isobutylphenyl)trifluoroborate has a melting point of 290-298°C . It is also noted for its stability in air and moisture .Scientific Research Applications
Regioselective One-Pot Cu-Catalyzed Azide–Alkyne Cycloaddition Reaction
Researchers have developed a novel series of 1,4-disubstituted 1,2,3-triazole-containing potassium trifluoroborates through a regioselective one-pot Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This method allows for the preparation of these compounds in good to excellent yields, showcasing the versatility of potassium trifluoroborates in synthesizing complex organic structures. Furthermore, these compounds have been used in Suzuki–Miyaura cross-coupling reactions, demonstrating their utility in organic synthesis (Kim et al., 2013).
Suzuki Cross-Coupling Reactions
The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates has been explored, showing that these compounds readily react with aryl or alkenyl halides or triflates to yield products with good efficiency. The trifluoroborates used in these reactions are notable for their stability to air and moisture, allowing them to be stored indefinitely. This characteristic makes them particularly valuable for use in synthetic organic chemistry (Molander and Rivero, 2002).
Hydrogenation to β-Trifluoromethylstyrenes
A method for the Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate has been described, yielding (Z)- or (E)-isomers of the vinylborate with high purity. This reaction highlights the application of potassium trifluoroborates in achieving selective hydrogenation outcomes, leading to valuable β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).
Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate
An improved synthesis route for potassium (trifluoromethyl)trifluoroborate has been developed, showcasing the potential for efficient and scalable production of this reagent. The process involves Ruppert's reagent and demonstrates a viable procedure for the synthesis of potassium trifluoroborates, highlighting their significance in research and industrial applications (Molander & Hoag, 2003).
Cross-Coupling Reactions in Aqueous Media
The utility of potassium aryltrifluoroborates in cross-coupling reactions with aryl and heteroaryl chlorides under aqueous conditions has been demonstrated, offering an eco-friendly alternative to traditional organic solvents. This advancement underscores the role of potassium trifluoroborates in promoting greener chemistry practices (Alacid et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;trifluoro-[4-(2-methylpropyl)phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,7H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGDRBMWAZHXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660118 | |
Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-isobutylphenyl)trifluoroborate | |
CAS RN |
850623-66-4 | |
Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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